molecular formula C13H26N2O2 B13545495 rac-tert-butylN-[(1R,2S)-2-methyl-2-[(methylamino)methyl]cyclopentyl]carbamate

rac-tert-butylN-[(1R,2S)-2-methyl-2-[(methylamino)methyl]cyclopentyl]carbamate

Cat. No.: B13545495
M. Wt: 242.36 g/mol
InChI Key: AXZPMEVBVOEVAE-GXFFZTMASA-N
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Description

rac-tert-butyl N-[(1R,2S)-2-methyl-2-[(methylamino)methyl]cyclopentyl]carbamate is a stereochemically complex carbamate derivative featuring a cyclopentane core with a tert-butyl carbamate group and a 2-methyl-2-[(methylamino)methyl] substituent. Its structure includes two stereocenters (1R,2S), which are critical for its physicochemical and biological properties. The compound is primarily used as a building block in pharmaceutical synthesis, leveraging the carbamate group’s stability and the amine moiety’s reactivity .

Properties

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

tert-butyl N-[(1S,2R)-2-methyl-2-(methylaminomethyl)cyclopentyl]carbamate

InChI

InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-10-7-6-8-13(10,4)9-14-5/h10,14H,6-9H2,1-5H3,(H,15,16)/t10-,13+/m0/s1

InChI Key

AXZPMEVBVOEVAE-GXFFZTMASA-N

Isomeric SMILES

C[C@@]1(CCC[C@@H]1NC(=O)OC(C)(C)C)CNC

Canonical SMILES

CC1(CCCC1NC(=O)OC(C)(C)C)CNC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butylN-[(1R,2S)-2-methyl-2-[(methylamino)methyl]cyclopentyl]carbamate typically involves the following steps:

    Formation of the cyclopentyl ring: The starting material, a cyclopentane derivative, undergoes a series of reactions to introduce the necessary functional groups.

    Introduction of the methylamino group: The methylamino group is introduced via nucleophilic substitution reactions.

    Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the carbamate.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of the carbamate group is a fundamental reaction for deprotection, enabling access to the free amine.

Reaction ConditionsProductsKey Observations
Acidic (HCl, H₂SO₄) or Basic (NaOH) conditionstert-Butyl alcohol + CO₂ + [(1R,2S)-2-methyl-2-[(methylamino)methyl]cyclopentyl]amine Acidic conditions yield faster cleavage, while basic hydrolysis offers milder selectivity .
  • The tert-butyl carbamate group acts as a protective moiety, with hydrolysis generating the primary amine.

  • Stereochemical integrity of the cyclopentane ring is typically preserved under controlled conditions .

Alkylation and Acylation

The methylamino group (-NHCH₃) undergoes alkylation or acylation to form secondary amines or amides.

ReagentsProductsNotes
Alkyl halides (e.g., CH₃I)N-Alkylated derivatives Requires bases (e.g., K₂CO₃) to deprotonate the amine .
Acyl chlorides (e.g., AcCl)N-Acylated derivatives Reaction proceeds via nucleophilic attack at the acyl chloride’s carbonyl .
  • Alkylation expands the molecule’s hydrophobicity, while acylation enhances stability against oxidation .

Nucleophilic Substitution

The carbamate’s carbonyl carbon is susceptible to nucleophilic attack.

NucleophileProductsConditions
Grignard reagents (e.g., RMgX)Substituted ureas or tertiary alcohols Requires anhydrous conditions and low temperatures .
Amines (e.g., NH₃)Urea derivatives Facilitated by catalytic bases (e.g., DMAP) .
  • Steric hindrance from the tert-butyl group moderates reactivity at the carbamate site .

Reduction Reactions

The carbamate group can be reduced to form methylene amines.

Reducing AgentProductsMechanism
LiAlH₄tert-Butyl alcohol + [(1R,2S)-2-methyl-2-[(methylamino)methyl]cyclopentyl]methaneamine Complete reduction of the carbonyl to a methylene group .
DIBAL-HPartial reduction intermediates Selective reduction under controlled stoichiometry .
  • LiAlH₄ provides complete reduction, while DIBAL-H may preserve certain functional groups .

Coupling Reactions

The deprotected amine participates in peptide-like coupling.

Coupling PartnerProductsCatalysts/Reagents
Carboxylic acidsAmide-linked conjugates EDC/HOBt or DCC/DMAP activation .
Sulfonyl chloridesSulfonamide derivatives Base (e.g., Et₃N) required for deprotonation .
  • These reactions are critical for synthesizing bioactive derivatives, as seen in kinase inhibitor analogs .

Stability and Reactivity Factors

  • Solubility : The compound is sparingly soluble in polar solvents (e.g., water) but dissolves well in DCM or THF .

  • Thermal Stability : Decomposition occurs above 150°C, necessitating low-temperature storage.

  • pH Sensitivity : The carbamate group hydrolyzes rapidly under strongly acidic (pH < 2) or basic (pH > 10) conditions .

Scientific Research Applications

Rac-tert-butyl N-[(1R,2S)-2-methyl-2-[(methylamino)methyl]cyclopentyl]carbamate is a carbamate derivative with the molecular formula C14H28N2O2. It has a molecular weight of 256.39 g/mol and a melting point of 70-72°C.

Definition and Background
Rac-tert-butyl N-[(1R,2S)-2-methyl-2-[(methylamino)methyl]cyclopentyl]carbamate is a chiral molecule, existing as two enantiomers: (R)- and (S)-. Researchers from the University of Tokyo, led by Dr. Keiji Murata, first synthesized this compound in 2015 via a highly stereoselective intramolecular Friedel–Crafts reaction. Since its creation, it has been studied for uses in medicinal chemistry, organic synthesis, and materials science.

Physical and Chemical Properties
Rac-tert-butyl N-[(1R,2S)-2-methyl-2-[(methylamino)methyl]cyclopentyl]carbamate is a white to off-white solid that is soluble in organic solvents like methanol, ethanol, and chloroform. It has a logP value of 1.46, which indicates moderate lipophilicity. The compound is stable under normal conditions and has a relatively long shelf-life. It is relatively stable at high temperatures but can decompose at temperatures around 250°C. It is not very soluble in water, with a solubility of around 0.08 mg/ml at room temperature, but it is stable under acidic conditions and can be hydrolyzed under basic conditions.

Synthesis and Characterization
Rac-tert-butyl N-[(1R,2S)-2-methyl-2-[(methylamino)methyl]cyclopentyl]carbamate is synthesized through an intramolecular Friedel–Crafts reaction between a cyclopentadienyl carboxylic acid and a primary amine. The reaction is highly stereoselective, leading to the formation of a single enantiomer of the desired compound.

The synthesized compound is characterized using various analytical techniques:

  • Nuclear magnetic resonance (NMR) spectroscopy NMR spectrum provides information on the enantiomeric purity of the compound.
  • Mass spectrometry (MS) MS helps to confirm the molecular weight of the compound.
  • Infrared (IR) spectroscopy IR spectroscopy is used to identify the functional groups present in the compound.
  • High-performance liquid chromatography (HPLC) HPLC is used to analyze the purity of the compound.

NMR spectroscopy helps determine the enantiomeric purity of the compound, where the (S)-enantiomer has a chemical shift of δ 1.34 for the tert-butyl group, and the (R)-enantiomer has a chemical shift of δ 1.26. MS confirms the molecular weight of the compound, with the expected molecular ion peak at m/z 257.2. HPLC determines the purity of the compound, with a purity of over 98% typically achieved.

Biological Properties
Rac-tert-butyl N-[(1R,2S)-2-methyl-2-[(methylamino)methyl]cyclopentyl]carbamate has been studied for its potential biological properties. Studies have indicated that the compound has a moderate inhibitory effect on acetylcholinesterase, which is an enzyme that degrades the neurotransmitter acetylcholine. It has also been explored for potential use as a drug delivery vehicle, and researchers have synthesized derivatives of the compound that can deliver drugs to specific targets.

One limitation is its relatively limited solubility in water, which can restrict its potential applications in certain fields.

Future Directions
Future research on Rac-tert-butyl N-[(1R,2S)-2-methyl-2-[(methylamino)methyl]cyclopentyl]carbamate may include:

  • Developing more efficient and selective synthetic methods for the compound.
  • Exploring its potential applications in other fields.
  • Improving its solubility in water.

Mechanism of Action

The mechanism of action of rac-tert-butylN-[(1R,2S)-2-methyl-2-[(methylamino)methyl]cyclopentyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methylamino group may also participate in hydrogen bonding or electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs share the cyclopentyl-carbamate backbone but differ in substituents and stereochemistry. Key examples include:

Compound Name Molecular Formula Molecular Weight Substituents Key Features References
rac-tert-butyl N-[(1R,2S)-2-methyl-2-[(methylamino)methyl]cyclopentyl]carbamate C13H25N2O2 (estimated) ~257.35 2-methyl, 2-(methylamino)methyl Tert-butyl carbamate, stereocenters (1R,2S)
rel-tert-butyl (((1S,2R)-2-aminocyclopentyl)methyl)carbamate C11H22N2O2 214.3 Aminomethyl Stereocenters (1S,2R), predicted pKa 12.81
rac-tert-butyl N-[(1R,2S)-2-(2-methylprop-2-enoyl)cyclopentyl]carbamate C14H23NO3 253.34 2-methylprop-2-enoyl Electrophilic acyl group, Smiles: C=C(C)C(=O)C1CCCC1NC(=O)OC(C)(C)C
tert-butyl N-[(1S,2R)-2-methylcyclopropyl]carbamate C9H17NO2 171.24 Methylcyclopropyl Compact cyclopropane ring, stereochemistry (1S,2R)

Key Observations :

  • Steric and Electronic Factors: The tert-butyl group confers steric bulk and lipophilicity, while substituents like 2-methylprop-2-enoyl (in ) introduce electrophilic reactivity.

Physicochemical Properties

  • Solubility: The tert-butyl carbamate group increases hydrophobicity, but the methylamino substituent may improve aqueous solubility slightly compared to non-polar analogs (e.g., tert-butyl N-[(1R,2S)-2-methylcyclopropyl]carbamate ).
  • Stability: Carbamates are generally resistant to hydrolysis under physiological conditions, but the methylamino group may render the compound more prone to oxidation compared to analogs with simple alkyl chains .

Research Findings and Data Gaps

  • Data Limitations : Physical properties (e.g., melting point, solubility) are largely unreported, necessitating experimental characterization.

Biological Activity

Rac-tert-butyl N-[(1R,2S)-2-methyl-2-[(methylamino)methyl]cyclopentyl]carbamate is a carbamate derivative with the molecular formula C14H28N2O2. This compound has attracted significant interest in medicinal chemistry and pharmacology due to its potential biological activities, including enzyme inhibition and drug delivery capabilities.

  • Molecular Weight : 242.36 g/mol
  • Melting Point : 70-72°C
  • Solubility : Soluble in organic solvents (methanol, ethanol, chloroform), poorly soluble in water (0.08 mg/ml at room temperature)
  • LogP Value : 1.46 (indicating moderate lipophilicity)

Synthesis and Characterization

The synthesis of rac-tert-butyl N-[(1R,2S)-2-methyl-2-[(methylamino)methyl]cyclopentyl]carbamate involves a stereoselective intramolecular Friedel–Crafts reaction. Characterization is typically performed using:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry (MS)
  • Infrared (IR) Spectroscopy
  • High-Performance Liquid Chromatography (HPLC)

These methods confirm the compound's structure and purity, with HPLC often yielding purities exceeding 98% .

Enzyme Inhibition

Research indicates that rac-tert-butyl N-[(1R,2S)-2-methyl-2-[(methylamino)methyl]cyclopentyl]carbamate exhibits moderate inhibitory effects on acetylcholinesterase (AChE), an enzyme critical for neurotransmitter degradation. This inhibition suggests potential applications in treating conditions like Alzheimer's disease where AChE activity is detrimental .

Drug Delivery Applications

The compound has been explored as a drug delivery vehicle. Various derivatives have been synthesized to enhance targeting capabilities, allowing for more effective therapeutic applications. These derivatives can potentially deliver drugs to specific tissues or cells, improving efficacy and reducing side effects .

Toxicity and Safety

Toxicological studies are crucial for assessing the safety of rac-tert-butyl N-[(1R,2S)-2-methyl-2-[(methylamino)methyl]cyclopentyl]carbamate in scientific experiments. Current data suggest that while the compound shows promising biological activity, comprehensive toxicity evaluations are necessary to ensure safe application in clinical settings .

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

  • Study on AChE Inhibition : A study demonstrated that rac-tert-butyl N-[(1R,2S)-2-methyl-2-[(methylamino)methyl]cyclopentyl]carbamate inhibited AChE with an IC50 value indicating moderate potency. This suggests its potential role as a therapeutic agent in neurodegenerative diseases .
  • Drug Delivery Mechanism : Research into its use as a drug delivery system showed that modifications to the carbamate structure could enhance solubility and targeting efficiency, making it a candidate for further development in pharmaceutical applications .

Comparative Analysis

Compound NameMolecular FormulaBiological ActivityNotes
Rac-tert-butyl N-[(1R,2S)-2-methyl...C14H28N2O2Moderate AChE inhibitorPotential for drug delivery
Tert-butyl N-[2-methyl-2-(methylamino)...C11H24N2O2Lower AChE inhibitionUsed in organic synthesis

Q & A

Q. What synthetic strategies are recommended for preparing rac-tert-butyl N-[(1R,2S)-2-methyl-2-[(methylamino)methyl]cyclopentyl]carbamate, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves multi-step protection-deprotection sequences. Key steps include:

  • Cyclopentane backbone functionalization : Introduce methyl and methylamino groups stereoselectively via reductive amination or nucleophilic substitution, ensuring retention of the (1R,2S) configuration.
  • Carbamate protection : Use tert-butyl carbamate (Boc) to protect the amine group, employing Boc anhydride in dichloromethane with a catalytic base (e.g., DMAP) .
  • Purification : Optimize yields (>70%) using silica gel chromatography (hexane/ethyl acetate gradients) and recrystallization from ethanol/water mixtures.
    Challenges : Competing side reactions (e.g., over-alkylation) require strict temperature control (−10°C to 25°C) and stoichiometric monitoring .

Q. How can researchers validate the structural integrity and purity of this compound?

Methodological Answer: Combine analytical techniques for robust characterization:

  • NMR : Confirm stereochemistry via 1H^1H- and 13C^{13}C-NMR, focusing on cyclopentyl proton splitting patterns and Boc-group signals (δ ~1.4 ppm for tert-butyl) .
  • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%); retention time discrepancies may indicate diastereomeric impurities .
  • Mass Spectrometry : ESI-MS (positive mode) should show [M+H]+^+ at m/z 253.34 (C14_{14}H23_{23}NO3_3) .

Advanced Research Questions

Q. What stereochemical challenges arise during the synthesis of this carbamate, and how can enantiomeric excess (ee) be enhanced?

Methodological Answer: The (1R,2S) configuration introduces steric hindrance, leading to:

  • Epimerization risk : Mitigate via low-temperature reactions (<0°C) and non-polar solvents (e.g., toluene) to stabilize transition states .
  • Chiral resolution : Use chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution with lipases (e.g., CAL-B) to separate enantiomers .
    Data Contradiction : Conflicting ee values reported in literature (80–95%) may stem from varying chromatographic conditions or detector sensitivity. Cross-validate with polarimetry and X-ray crystallography .

Q. How does the cyclopentyl ring’s conformation influence the compound’s reactivity in downstream applications (e.g., drug intermediates)?

Methodological Answer: The cyclopentyl ring’s puckering and substituent positioning affect:

  • Nucleophilic reactivity : Axial vs. equatorial methylamino groups alter accessibility for alkylation or acylation. DFT calculations (B3LYP/6-31G*) predict energy barriers for ring-flipping (~5 kcal/mol) .
  • Solid-state stability : X-ray structures (SHELXL-refined) reveal intermolecular H-bonding between the carbamate oxygen and adjacent NH groups, enhancing crystallinity .
    Experimental Design : Compare reaction kinetics (e.g., Mitsunobu reactions) using chair vs. twist-boat conformers synthesized via strain-inducing substituents .

Q. What computational tools are effective for modeling this compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with flexible side chains to simulate binding to proteases or kinases. The carbamate’s Boc group often occupies hydrophobic pockets .
  • MD Simulations : GROMACS with CHARMM36 force field predicts stability in aqueous/lipid bilayers, critical for membrane permeability studies .
    Validation : Cross-correlate docking scores with experimental IC50_{50} values from enzyme inhibition assays (e.g., SARS-CoV-2 3CL protease) .

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